十八烷基二甲基膦酸酯

描述

Dimethyl octadecylphosphonate (DMOP) is an organic phosphate ester compound . It is a colorless to light yellow oily liquid with a strong pungent odor .

Synthesis Analysis

DMOP is generally prepared by reacting phosphoric acid and octadecyl dimethyl ester at a certain temperature . Other methods of synthesis involve the conjugate addition of hydrogen-phosphonates to different Michael acceptors .Molecular Structure Analysis

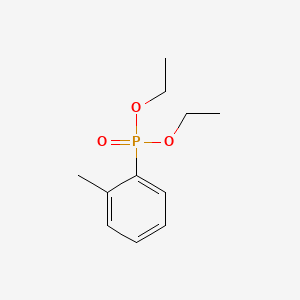

The molecular formula of DMOP is C20H43O3P . It contains total 66 bond(s); 23 non-H bond(s), 1 multiple bond(s), 19 rotatable bond(s), 1 double bond(s) and 1 phosphonate(s) (thio-) .Physical and Chemical Properties Analysis

DMOP has a high melting point and boiling point, with a certain degree of stability . It is insoluble in water, but soluble in many organic solvents such as ethanol, acetone and dimethylformamide . The molar mass of DMOP is 362.53 .科学研究应用

润滑剂中的抗磨添加剂

缓蚀剂

表面改性剂

阻燃剂

杀生物性能

聚合物添加剂

安全和危害

DMOP has a certain irritation, contact with skin and eyes may cause irritation . During use, appropriate protective measures should be taken, such as wearing protective glasses, respirators, etc . During storage and transportation, avoid exposure to fire or high temperature to prevent fire or explosion accidents .

未来方向

DMOP is mainly used as a soil additive, which can improve the nutrient utilization efficiency of crops and increase crop yields . It can reduce the loss of nitrogen fertilizer and environmental pollution by improving the utilization effect of nitrogen fertilizer in the soil . DMOP can also be used to improve the growth quality of horticultural crops and enhance the resistance of plants to stress . It is recommended for its high thermal and oxidative stability and is effective at low dosage in automotive gear, transmission fluids and in industrial lubricants .

作用机制

Target of Action

Dimethyl octadecylphosphonate, also known as DURAPHOS® 100, is primarily used as an antiwear additive in oil and grease formulations . Its primary targets are the mechanical components that these lubricants are designed to protect. By interacting with these components, it reduces wear and tear, thereby extending the lifespan of the machinery.

Mode of Action

The compound works by creating a protective layer on the surfaces of mechanical components. This layer reduces friction, preventing direct contact between moving parts and thus minimizing wear . The compound’s high thermal and oxidative stability make it particularly effective in high-stress environments, such as automotive gears and industrial lubricants .

Pharmacokinetics

It’s worth noting that the compound is highly stable and resistant to degradation . This stability contributes to its effectiveness as a long-lasting antiwear additive.

Result of Action

The primary result of dimethyl octadecylphosphonate’s action is a reduction in wear and tear on mechanical components. By reducing friction, it prevents damage to these components, leading to less frequent need for repairs or replacements . This can result in significant cost savings over the lifespan of the machinery.

Action Environment

Dimethyl octadecylphosphonate is effective in a variety of environments, including in both high and low temperatures . Its high thermal and oxidative stability allow it to maintain its protective properties even under harsh conditions . It’s worth noting that like all chemicals, its efficacy and stability can be influenced by environmental factors such as ph, presence of other chemicals, and physical conditions like pressure .

生化分析

Biochemical Properties

Dimethyl octadecylphosphonate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes involved in oxidative stress responses, thereby reducing cellular damage caused by reactive oxygen species . Additionally, dimethyl octadecylphosphonate interacts with lipid membranes, altering their fluidity and permeability, which can affect various cellular processes .

Cellular Effects

Dimethyl octadecylphosphonate has been shown to influence cell function in multiple ways. It affects cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism . For instance, dimethyl octadecylphosphonate can inhibit the activation of protein kinase C, a crucial enzyme in cell signaling, thereby affecting downstream signaling pathways . Moreover, it has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of dimethyl octadecylphosphonate involves its binding interactions with specific biomolecules. It binds to the active sites of certain enzymes, inhibiting their activity and thereby modulating various biochemical pathways . Additionally, dimethyl octadecylphosphonate can alter gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to changes in cellular functions, including enzyme inhibition, activation, and alterations in metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dimethyl octadecylphosphonate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. Studies have shown that prolonged exposure to dimethyl octadecylphosphonate can lead to cumulative cellular damage and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of dimethyl octadecylphosphonate in animal models vary with different dosages. At low doses, the compound has been observed to have minimal toxic effects and can even exhibit protective properties against oxidative stress . At higher doses, dimethyl octadecylphosphonate can induce toxic effects, including liver and kidney damage . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

Dimethyl octadecylphosphonate is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It is metabolized by liver enzymes, leading to the formation of various metabolites that can be further processed or excreted . The compound’s effects on metabolic flux and metabolite levels have been studied extensively, revealing its potential to modulate key metabolic pathways .

Transport and Distribution

Within cells and tissues, dimethyl octadecylphosphonate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to various cellular compartments, where it can exert its biochemical effects. The compound’s distribution within tissues is influenced by factors such as lipid solubility and membrane permeability .

Subcellular Localization

Dimethyl octadecylphosphonate exhibits specific subcellular localization patterns, which are crucial for its activity and function. It is primarily localized to lipid membranes and certain organelles, such as the endoplasmic reticulum and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments .

属性

IUPAC Name |

1-dimethoxyphosphoryloctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H43O3P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(21,22-2)23-3/h4-20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYLHOQPWCQAIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H43O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7067087 | |

| Record name | Dimethyl octadecylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphonic acid, P-octadecyl-, dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

25371-54-4 | |

| Record name | Dimethyl octadecylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25371-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, P-octadecyl-, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025371544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P-octadecyl-, dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl octadecylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl octadecylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Chloromethyl)-4-[4-(chloromethyl)phenoxy]benzene](/img/structure/B1634177.png)

![11-Oxabicyclo[8.1.0]undecane](/img/structure/B1634178.png)

![4-[(4,5-Dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]-3-methylphenol](/img/structure/B1634179.png)

![5-(chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1634188.png)

![[4-[4-[C-(4-bromophenyl)-N-ethoxycarbonimidoyl]piperidin-1-yl]-4-methylpiperidin-1-yl]-(2,4-dimethyl-1-oxidopyridin-1-ium-3-yl)methanone](/img/structure/B1634192.png)

![1-(Thieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B1634205.png)